
cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid” is a cyclic amino acid derivative. It is a chiral compound and contains a mixture of enantiomers . The compound has a molecular weight of 257.29 .
Molecular Structure Analysis
The molecular structure of “cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid” can be represented by the linear formula C15H15NO3 . The InChI code for the compound is 1S/C15H15NO3/c16-9-12-3-1-2-4-13 (12)14 (17)10-5-7-11 (8-6-10)15 (18)19/h1-4,10-11H,5-8H2, (H,18,19)/t10-,11+ .Physical And Chemical Properties Analysis
The compound “cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid” has a molecular weight of 257.29 . It’s a chiral compound and contains a mixture of enantiomers .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure
- The compound has been used in the synthesis of various chemical structures. For instance, it was utilized in preparing different isomeric compounds with variations in cyclohexane-pyrrolidone annelation (Sillanpää, Csende, & Stájer, 1995). Additionally, its derivatives have been studied for their steric structures and synthesis processes, revealing intricate details about their molecular conformations (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Catalysis and Reaction Mechanisms
- This compound has also been involved in research concerning catalysis and reaction mechanisms. For example, studies on cyclohexane derivatives, including this compound, have provided insights into the preparation and mass spectra of various cyclohexanecarboxylic acids (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
Environmental and Analytical Chemistry
- In environmental and analytical chemistry, the compound and its related derivatives have been used for monitoring and detecting various metabolites in human urine, aiding in the understanding of exposure to different synthetic compounds (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Pharmaceutical and Biological Research
- While excluding direct information on drug use, dosage, and side effects, it's notable that similar cyclohexane derivatives have been explored in pharmaceutical and biological contexts. For instance, research on cyclohexane-fused dihydropyrimidin-4(3H)-one enantiomers has implications in pharmaceutical synthesis (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Eigenschaften
IUPAC Name |
4-(2-cyanobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-9-12-3-1-2-4-13(12)14(17)10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQOFOBOVVXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



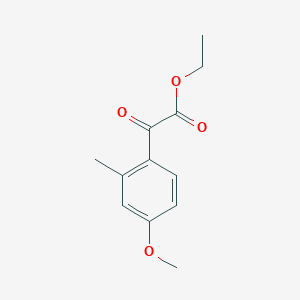
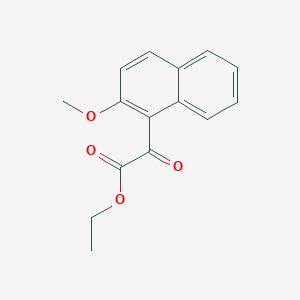
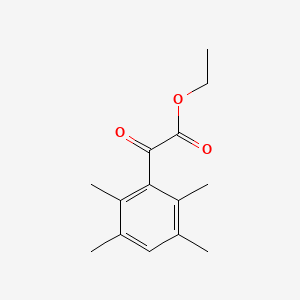


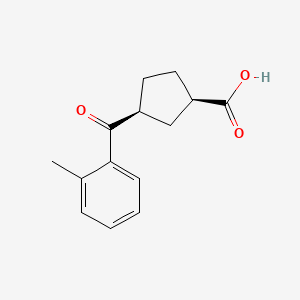
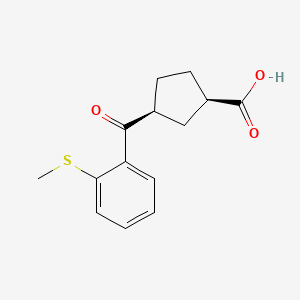


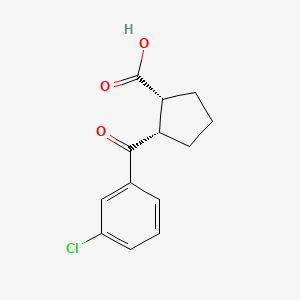

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)